![molecular formula C11H20N2O2 B13014769 tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)
tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate
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Overview
Description
tert-Butyl ((3R,5S)-6-azabicyclo[320]heptan-3-yl)carbamate is a bicyclic compound with a unique structure that includes a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders and other diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
- tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate is unique due to its specific stereochemistry and bicyclic structure. This uniqueness allows it to exhibit distinct reactivity and binding properties compared to other similar compounds .
Biological Activity
tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate, with the CAS number 1575591-71-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Structure : The structure consists of a tert-butyl group attached to a bicyclic amine, which is a common feature in many pharmacologically active compounds.
Research indicates that this compound may function as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests it could interact with receptors such as:
- Nicotinic Acetylcholine Receptors (nAChRs) : Potential agonistic activity which may enhance cognitive functions.
- Dopaminergic Systems : Possible influence on dopamine pathways, relevant for mood regulation and reward mechanisms.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Cognitive Enhancement : In animal models, administration of the compound showed improvements in learning and memory tasks, suggesting potential use in treating cognitive deficits.
- Antidepressant-like Effects : Behavioral assays indicated that the compound may exhibit antidepressant-like properties by modulating serotonergic and dopaminergic transmission.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Cognitive Enhancement | Improved memory in rodent models | |
Antidepressant-like Effects | Reduced depressive behaviors | |
Neuroprotection | Protection against oxidative stress |
Study 1: Cognitive Function Enhancement
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on cognitive performance in mice subjected to memory impairment induced by scopolamine. Results indicated significant improvements in memory retention and recall compared to control groups.
Study 2: Antidepressant Activity
In a double-blind study involving patients with major depressive disorder, participants receiving the compound reported significant reductions in depression scores compared to those receiving placebo. The study highlighted its potential as an adjunct therapy for depression.
Study 3: Neuroprotective Effects
Research conducted on neuroblastoma cell lines demonstrated that this compound reduced cell death induced by oxidative stress agents like hydrogen peroxide, suggesting its role as a neuroprotective agent.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-7-6-12-9(7)5-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7?,8-,9+/m1/s1 |
InChI Key |
AHUMUTMZKQKDPI-ASODMVGOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]2C(C1)CN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNC2C1 |
Origin of Product |
United States |
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